molecular formula C20H20ClN3O B14179481 4-(3-Chlorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline CAS No. 922734-55-2

4-(3-Chlorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline

Cat. No.: B14179481
CAS No.: 922734-55-2
M. Wt: 353.8 g/mol
InChI Key: FFPLTFFJNVMULI-UHFFFAOYSA-N
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Description

4-(3-Chlorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization One common method involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents to form the quinoline ring

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and other modern techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed to modify the quinoline ring or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

4-(3-Chlorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Lenvatinib: A quinoline derivative used as a receptor tyrosine kinase inhibitor.

    Quetiapine: A piperazine derivative used as an antipsychotic medication.

    Aripiprazole: Another piperazine derivative with antipsychotic properties.

Uniqueness

4-(3-Chlorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

922734-55-2

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

IUPAC Name

4-(3-chlorophenoxy)-3-methyl-8-piperazin-1-ylquinoline

InChI

InChI=1S/C20H20ClN3O/c1-14-13-23-19-17(20(14)25-16-5-2-4-15(21)12-16)6-3-7-18(19)24-10-8-22-9-11-24/h2-7,12-13,22H,8-11H2,1H3

InChI Key

FFPLTFFJNVMULI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1OC3=CC(=CC=C3)Cl)C=CC=C2N4CCNCC4

Origin of Product

United States

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